(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopentyl)methanone
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Description
(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopentyl)methanone is a useful research compound. Its molecular formula is C20H22ClN7O and its molecular weight is 411.89. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a triazole and a pyrimidine moiety. Triazole derivatives are known to bind with a variety of enzymes and receptors, showing versatile biological activities . Pyrimidine derivatives have been found to inhibit CDK2, a protein kinase that plays a key role in cell proliferation .
Biochemical Pathways
Inhibition of cdk2 can affect cell cycle progression and potentially induce apoptosis .
Pharmacokinetics
Many heterocyclic compounds like triazoles and pyrimidines are known to have good bioavailability due to their ability to form hydrogen bonds with biological targets .
Result of Action
If it inhibits cdk2 like other pyrimidine derivatives, it could potentially inhibit cell proliferation and induce apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can generally affect the action of heterocyclic compounds .
Biochemical Analysis
Biochemical Properties
This compound has been shown to interact with CDK2, a cyclin-dependent kinase . CDK2 is a key regulator of the cell cycle and its inhibition is an appealing target for cancer treatment . The compound exerts its effects by binding to the active site of CDK2, inhibiting its activity .
Cellular Effects
The compound has been shown to significantly inhibit the growth of three examined cell lines: MCF-7, HCT-116, and HepG-2 . It exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Molecular Mechanism
The compound’s mechanism of action involves binding to the active site of CDK2, inhibiting its activity . Molecular docking simulation of the compound confirmed the good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Properties
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-cyclopentylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN7O/c21-15-5-7-16(8-6-15)28-19-17(24-25-28)18(22-13-23-19)26-9-11-27(12-10-26)20(29)14-3-1-2-4-14/h5-8,13-14H,1-4,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWHQXNEIMJTFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.